molecular formula C16H11BrN4O3S B2946500 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole CAS No. 328016-91-7

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole

Cat. No.: B2946500
CAS No.: 328016-91-7
M. Wt: 419.25
InChI Key: XWWIWLVOSMXVNR-UHFFFAOYSA-N
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Description

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and benzo[d]oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The initial step involves the synthesis of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The next step is the selective bromination of the imidazo[1,2-a]pyridine at the 3-position using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Thiomethylation: The brominated product is then subjected to a thiomethylation reaction with a thiol reagent, such as methylthiol, in the presence of a base like sodium hydride.

    Formation of the Benzo[d]oxazole Moiety: The final step involves the condensation of the thiomethylated imidazo[1,2-a]pyridine with 5-nitro-2-aminophenol under dehydrating conditions to form the benzo[d]oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under catalytic hydrogenation conditions.

    Substitution: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies investigating its antimicrobial properties, particularly against drug-resistant bacterial strains.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein interactions.

    Industrial Applications: Potential use in the development of novel materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Bromoimidazo[1,2-a]pyridin-2-yl)methylthio)-5-nitrobenzo[d]oxazole
  • 2-((3-Chloro-5-methylimidazo[1,2-a]pyridin-2-yl)methylthio)-5-nitrobenzo[d]oxazole
  • 2-((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylthio)-5-nitrobenzoxazole

Uniqueness

The presence of the 3-bromo-5-methylimidazo[1,2-a]pyridine moiety combined with the 5-nitrobenzo[d]oxazole structure imparts unique chemical and biological properties. This combination enhances its ability to interact with biological targets and provides a scaffold for further chemical modifications to improve its efficacy and selectivity.

Properties

IUPAC Name

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3S/c1-9-3-2-4-14-18-12(15(17)20(9)14)8-25-16-19-11-7-10(21(22)23)5-6-13(11)24-16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWIWLVOSMXVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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